Product packaging for 3-(3,4-Dimethoxyphenyl)propanenitrile(Cat. No.:CAS No. 49621-56-9)

3-(3,4-Dimethoxyphenyl)propanenitrile

Cat. No.: B3032767
CAS No.: 49621-56-9
M. Wt: 191.23 g/mol
InChI Key: LECKQPWCSYMCDR-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Synthesis

The historical significance of 3-(3,4-Dimethoxyphenyl)propanenitrile is intrinsically linked to the development of fundamental reactions in organic chemistry. Its synthesis often involves well-established transformations such as the Knoevenagel condensation, followed by a reduction step. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, was first described by Emil Knoevenagel in the late 19th century. wikipedia.orgthermofisher.com This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a malonic ester or a cyanoacetate, in the presence of a basic catalyst. wikipedia.orgthermofisher.com

In the context of this compound, a common synthetic precursor is 3,4-dimethoxybenzaldehyde (B141060), also known as veratraldehyde. The condensation of veratraldehyde with an active methylene compound containing a nitrile group, such as cyanoacetic acid or its esters, yields an unsaturated intermediate, (2Z)-3-(3,4-dimethoxyphenyl)-2-cyanoacrylic acid or a related derivative. Subsequent reduction of the carbon-carbon double bond then affords the target molecule, this compound.

Historically, the reduction of such unsaturated nitriles could be achieved through various methods, including catalytic hydrogenation. The development of efficient and selective catalytic hydrogenation methods has been a cornerstone of organic synthesis, allowing for the transformation of unsaturated compounds into their saturated counterparts with high yields.

The significance of this compound in organic synthesis primarily lies in its utility as an intermediate. The nitrile functional group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition and addition reactions. This versatility allows chemists to introduce a three-carbon chain with a terminal functional group to the 3,4-dimethoxyphenyl scaffold, which is a key structural element in many natural products and pharmaceuticals.

Current Research Trajectories and Scope

Current research involving this compound and its derivatives continues to expand, driven by the demand for novel synthetic methodologies and the quest for new biologically active molecules. A significant area of contemporary research focuses on the development of more efficient, sustainable, and environmentally friendly synthetic routes to this compound and its analogs. This includes the exploration of novel catalysts, alternative reaction media, and process optimization to improve yields and reduce waste.

One of the most prominent applications of a derivative of this compound is in the synthesis of the pharmaceutical agent Ivabradine. Specifically, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400) serves as a key intermediate in the multi-step synthesis of this heart rate-lowering drug. google.com Numerous patents describe various synthetic strategies to obtain this brominated analog, often starting from 3,4-dimethoxybenzaldehyde. google.com

Beyond its role as a pharmaceutical intermediate, research is also exploring the potential of incorporating the this compound framework into new chemical entities with potential biological activities. The 3,4-dimethoxyphenyl moiety is a known pharmacophore found in a variety of bioactive molecules, and the propanenitrile chain provides a flexible linker that can be further functionalized.

Related Chemical Entities and Their Contributions to the Field

The study of this compound is enriched by understanding the contributions of its constituent parts and related molecules.

Veratraldehyde (3,4-Dimethoxybenzaldehyde): As a primary starting material for the synthesis of this compound, veratraldehyde is a cornerstone of this chemistry. Its widespread availability, derived from the methylation of vanillin, makes it an economical and practical precursor. The reactivity of its aldehyde group in condensation reactions is central to the construction of the propanenitrile side chain.

3,4-Dimethoxyphenylacetonitrile: This closely related compound, which has a shorter two-carbon nitrile chain, is also a significant building block in organic synthesis. It is used in the preparation of various pharmaceuticals and serves as a precursor for other more complex molecules. chemicalbook.comcymitquimica.comnbinno.comgoogle.comsigmaaldrich.com Research on this compound provides valuable insights into the reactivity and synthetic potential of the 3,4-dimethoxyphenyl motif linked to a nitrile-containing side chain. chemicalbook.comcymitquimica.comnbinno.comgoogle.comsigmaaldrich.com

Cinnamonitriles: The unsaturated intermediates formed during the synthesis of this compound belong to the class of compounds known as cinnamonitriles (3-phenylacrylonitriles). The study of the reactivity of cinnamonitriles, including their reduction and participation in cycloaddition reactions, is a broad area of research in itself. pku.edu.cn Understanding the chemistry of these intermediates is crucial for optimizing the synthesis of the target compound.

The collective research on these related entities contributes to a deeper understanding of the structure-activity relationships of compounds containing the 3,4-dimethoxyphenyl group and the synthetic versatility of the nitrile functionality.

Compound NameCAS NumberMolecular FormulaRole in Relation to this compound
This compound49621-56-9C11H13NO2The subject of this article.
Veratraldehyde120-14-9C9H10O3A common starting material for its synthesis.
3,4-Dimethoxyphenylacetonitrile93-17-4C10H11NO2A related compound with a shorter carbon chain, also a valuable synthetic intermediate.
(2Z)-3-(3,4-Dimethoxyphenyl)acrylonitrileN/AC11H11NOA typical unsaturated intermediate in its synthesis.
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile35249-62-8C11H12BrNO2A key intermediate in the synthesis of Ivabradine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B3032767 3-(3,4-Dimethoxyphenyl)propanenitrile CAS No. 49621-56-9

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C11H13NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LECKQPWCSYMCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)CCC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313037
Record name 3-(3,4-Dimethoxyphenyl)propanenitrile
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Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49621-56-9
Record name 3,4-Dimethoxybenzenepropanenitrile
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Record name 3-(3,4-Dimethoxyphenyl)propanenitrile
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Record name 3-(3,4-Dimethoxyphenyl)propanenitrile
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Advanced Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Propanenitrile

Established Reaction Pathways

Traditional synthetic routes provide a robust foundation for the preparation of 3-(3,4-dimethoxyphenyl)propanenitrile and its precursors. These methods are well-documented in chemical literature and are based on fundamental organic transformations.

Alkylation Strategies for Aromatic Nitriles

One of the most direct conceptual approaches to synthesizing nitrile derivatives involves the alkylation of a pre-existing nitrile. In this strategy, a carbanion is generated at the α-position to the cyano group, which then acts as a nucleophile to displace a leaving group on an electrophile. For a compound structurally related to the target, (3,4-dimethoxyphenyl)acetonitrile serves as a common starting material. The acidic nature of the α-protons allows for deprotonation by a suitable base, followed by reaction with an alkylating agent.

A copper-catalyzed cross-coupling reaction has been reported for the α-alkylation of aryl acetonitriles with benzyl (B1604629) alcohols. This method, employing a CuCl₂/TMEDA catalytic system, facilitates the synthesis of various α-alkylated nitriles. While not producing the propanenitrile directly, the reaction of (3,4-dimethoxyphenyl)acetonitrile with benzyl alcohol yields the corresponding α-benzylated product, demonstrating the viability of functionalizing this core structure.

Reactant 1Reactant 2Catalyst SystemBaseTemperatureYield
(3,4-Dimethoxyphenyl)acetonitrileBenzyl alcoholCuCl₂ (5 mol%) / TMEDA (5 mol%)t-BuOK (30 mol%)140 °C67%

This table presents data for the synthesis of an alkylated derivative of (3,4-dimethoxyphenyl)acetonitrile.

Nucleophilic Addition Approaches to Nitrile Precursors

Nucleophilic addition of a cyanide anion to a carbonyl group is a classic and effective method for synthesizing nitriles, specifically cyanohydrins, which can be further transformed. docbrown.infopressbooks.pubchemguide.co.ukchemguide.co.uklibretexts.org This reaction typically involves treating an aldehyde or ketone with a source of cyanide, such as hydrogen cyanide (HCN) generated in situ from sodium or potassium cyanide and a weak acid. chemguide.co.uk

For the synthesis of this compound, a plausible precursor would be 3-(3,4-dimethoxyphenyl)propanal. The reaction mechanism proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a proton source, like HCN or water, to yield the corresponding cyanohydrin, 2-hydroxy-4-(3,4-dimethoxyphenyl)butanenitrile. Subsequent deoxygenation of the hydroxyl group would be required to obtain the target molecule. The reaction is typically base-catalyzed to ensure a sufficient concentration of the cyanide nucleophile. pressbooks.pub

Reductive Transformations of Precursor Functionalities

The synthesis of saturated nitriles can be effectively achieved by the reduction of α,β-unsaturated nitriles. This approach involves the selective reduction of the carbon-carbon double bond while leaving the nitrile group intact. A logical precursor for this compound via this route would be 3-(3,4-dimethoxyphenyl)acrylonitrile.

The synthesis of such acrylonitrile (B1666552) precursors is well-established. For instance, the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (B141060) with (4-methoxyphenyl)acetonitrile using a base catalyst yields the corresponding acrylonitrile derivative. A similar reaction between 3,4-dimethoxybenzaldehyde and acetonitrile (B52724) would produce 3-(3,4-dimethoxyphenyl)acrylonitrile. The subsequent reduction of this intermediate, for example through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, would saturate the double bond to yield this compound.

Michael-Type Additions in Derivatization

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. nih.gov This strategy can be employed to introduce the cyano group at the β-position of a suitable precursor.

A viable Michael acceptor for this synthesis would be a derivative of 3,4-dimethoxycinnamic acid, such as ethyl 3,4-dimethoxycinnamate. The reaction involves the 1,4-addition of a cyanide nucleophile (e.g., from KCN or trimethylsilyl (B98337) cyanide) to the β-carbon of the α,β-unsaturated system. This reaction is typically catalyzed by a base or a Lewis acid. The initial product would be an ester with a cyano group at the β-position, which could then be converted to the target nitrile through subsequent chemical modifications, such as decarboxylation. Highly enantioselective catalytic methods for the conjugate addition of cyanide to α,β-unsaturated imides have been developed, highlighting the potential for asymmetric synthesis in this class of reactions. organic-chemistry.org

Decarboxylation and Aldoxime-Mediated Syntheses

A well-documented industrial method for synthesizing a closely related compound, 3,4-dimethoxyphenylacetonitrile, involves a multi-step sequence starting from a glycidic acid salt. google.comwipo.intgoogle.com This cyanide-free approach enhances safety and is suitable for large-scale production. wipo.int The process comprises three main steps: decarboxylation, aldoxime formation, and dehydration. google.comgoogle.com

The synthesis begins with the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate (B1217596) in an aqueous solution to yield 3,4-dimethoxyphenylacetaldehyde. google.comgoogle.com This intermediate is then subjected to an aldoxime reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium bicarbonate. The resulting 3,4-dimethoxyphenylacetaldehyde oxime is subsequently dehydrated, often using a phase-transfer catalyst and an alkali, to produce the final nitrile product. google.com This pathway avoids the use of highly toxic cyanide reagents, a significant advantage in industrial applications. wipo.int

StepStarting MaterialReagentsProductYield
1. Decarboxylation3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionateKH₂PO₄, H₂O3,4-DimethoxyphenylacetaldehydeHigh
2. Aldoxime Formation3,4-DimethoxyphenylacetaldehydeHONH₂·HCl, NaHCO₃3,4-Dimethoxyphenylacetaldehyde oximeHigh
3. Dehydration3,4-Dimethoxyphenylacetaldehyde oximeNaOH, Phase-Transfer Catalyst (e.g., TEBA)3,4-Dimethoxyphenylacetonitrile>80%

This table outlines a synthetic route to a key precursor, 3,4-Dimethoxyphenylacetonitrile.

Emerging Synthetic Techniques

Modern organic synthesis is increasingly focused on developing more efficient, safer, and environmentally benign methodologies. Techniques such as flow chemistry and photocatalysis are at the forefront of this evolution and offer potential advantages for the synthesis of nitriles like this compound.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. mdpi.comeuropa.eu For nitrile synthesis, flow processes have been developed for converting carboxylic acids directly to nitriles under high-temperature/high-pressure conditions without the need for catalysts. mdpi.com Such a method could potentially be adapted for the conversion of 3-(3,4-dimethoxyphenyl)propanoic acid to the target nitrile. The enhanced safety profile of flow reactors is particularly advantageous when dealing with potentially hazardous reagents or highly exothermic reactions. europa.eu

Photocatalysis: Visible-light photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. This approach can enable unique transformations that are difficult to achieve with traditional thermal methods. While specific applications for the synthesis of this compound are not widely reported, photocatalytic methods are emerging for various C-C bond formations and functional group interconversions that could be relevant. For instance, photocatalytic activation of precursors could facilitate novel alkylation or cyanation pathways, reducing the reliance on harsh reagents and high temperatures.

Chemo- and Regioselective Synthesis of this compound

Achieving high levels of chemo- and regioselectivity is a primary goal in the synthesis of this compound to ensure the desired isomer is produced with minimal byproducts. One of the most effective methods for this is the hydrocyanation of a suitable precursor, such as 3,4-dimethoxystyrene (B140838).

Hydrocyanation of 3,4-Dimethoxystyrene:

The addition of hydrogen cyanide (HCN) across the double bond of 3,4-dimethoxystyrene is a direct and atom-economical approach to this compound. The regioselectivity of this reaction is crucial, as the addition of the cyanide group can occur at either the α or β position of the vinyl group. The desired product, this compound, is the result of anti-Markovnikov addition, where the nitrile group attaches to the terminal carbon of the double bond.

Modern catalytic systems, particularly those based on transition metals like nickel, have demonstrated exceptional control over both chemo- and regioselectivity in hydrocyanation reactions. organic-chemistry.orgnih.gov The choice of ligands coordinated to the metal center is paramount in directing the regiochemical outcome. organic-chemistry.org For the hydrocyanation of styrenic substrates, catalysts can be tailored to favor the formation of the linear, anti-Markovnikov product.

A plausible reaction scheme for the chemo- and regioselective hydrocyanation of 3,4-dimethoxystyrene is presented below:

Reaction Scheme 1: Regioselective Hydrocyanation

ReactantCatalystProductSelectivity
3,4-DimethoxystyreneNickel-based catalyst with phosphite (B83602) ligandsThis compoundHigh regioselectivity for the linear product

The chemoselectivity of this reaction is also a key consideration. The catalyst must selectively activate the carbon-carbon double bond of the vinyl group without promoting unwanted side reactions, such as polymerization of the styrene (B11656) derivative or reactions with the methoxy (B1213986) groups on the aromatic ring. The use of specifically designed nickel-ligand complexes allows for mild reaction conditions that preserve the integrity of the functional groups present in the molecule. organic-chemistry.org

Catalytic Approaches in Nitrile Formation and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis of nitriles. In the context of this compound, catalytic methods are employed not only in its direct formation but also in the synthesis of its precursors.

Nickel-Catalyzed Hydrocyanation:

As introduced in the previous section, nickel-catalyzed hydrocyanation is a premier method for the synthesis of arylpropanenitriles. The catalytic cycle typically involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene insertion and reductive elimination of the nitrile product. The use of multichiral diphosphite ligands has been shown to be particularly effective in achieving high enantioselectivity in the hydrocyanation of 1,3-dienes, a principle that can be extended to the regioselective hydrocyanation of vinylarenes. organic-chemistry.orgnih.gov

Phase-Transfer Catalysis in Precursor Synthesis:

Catalytic methods are also crucial in multi-step synthetic sequences that may lead to this compound. For instance, in the synthesis of the closely related 3,4-dimethoxybenzyl cyanide, a phase-transfer catalyst is employed to facilitate the dehydration of an aldoxime intermediate. google.comgoogle.com This approach is relevant as the elongation of 3,4-dimethoxybenzyl cyanide could potentially yield the target molecule. In this patented method, a phase-transfer catalyst such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) bromide is used in a two-phase system to promote the reaction between the organic-soluble aldoxime and an aqueous alkaline solution, leading to the formation of the nitrile with high efficiency. google.com

Table 1: Catalysts in Nitrile Synthesis and Related Reactions

Catalyst TypeReactionSubstrate ExampleRole of Catalyst
Nickel-Phosphite ComplexHydrocyanation1,3-DienesControls regio- and enantioselectivity organic-chemistry.orgnih.gov
Phase-Transfer CatalystDehydration3,4-DimethoxyphenylacetaldoximeFacilitates reaction between immiscible phases google.comgoogle.com

Scalable Synthetic Processes for Industrial Application

The transition from laboratory-scale synthesis to industrial production requires processes that are not only high-yielding and selective but also economically viable and safe. For the production of arylpropanenitriles like this compound, multi-step syntheses starting from readily available bulk chemicals are often favored.

A patented industrial method for a related compound, 3,4-dimethoxybenzyl cyanide, provides a model for a scalable process. google.comgoogle.com This multi-step synthesis is designed for large-scale production and avoids the use of highly toxic cyanide reagents in the final steps. The process begins with 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate and proceeds through decarboxylation, aldoxime formation, and a final dehydration step.

Table 2: Exemplary Industrial Synthesis Steps for a Related Arylacetonitrile

StepReactionKey ReagentsOutcome
1Decarboxylation3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate, KH₂PO₄, Water3,4-Dimethoxyphenylacetaldehyde google.comgoogle.com
2Aldoxime Formation3,4-Dimethoxyphenylacetaldehyde, NaHCO₃, Hydroxylamine hydrochloride3,4-Dimethoxyphenylacetaldoxime google.comgoogle.com
3Dehydration3,4-Dimethoxyphenylacetaldoxime, Phase-transfer catalyst, Alkali3,4-Dimethoxybenzyl cyanide (Yield >80%) google.comgoogle.com

Modern approaches to scalable synthesis also include the use of continuous-flow microreactors. nih.gov While not specifically documented for this compound, this technology offers significant advantages for industrial chemical production, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates. nih.gov The implementation of such technologies could further optimize the industrial synthesis of this and related compounds.

Mechanistic Investigations of 3 3,4 Dimethoxyphenyl Propanenitrile Reactivity

Transformations Involving the Nitrile Group

The nitrile group (–C≡N) of 3-(3,4-Dimethoxyphenyl)propanenitrile is a versatile functional group that undergoes a variety of chemical transformations. Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, allowing for additions across the carbon-nitrogen triple bond.

Nucleophilic Addition Reactions of the Cyano Moiety

The carbon atom of the cyano group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the nitrile carbon. masterorganicchemistry.comwikipedia.org This initial addition results in the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.com

For instance, the reaction with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to form a magnesium salt of an imine, which is subsequently hydrolyzed to yield a ketone. masterorganicchemistry.com This provides a synthetic route to a variety of ketone derivatives where a new carbon-carbon bond is formed. Similarly, organolithium reagents add to the nitrile to produce ketones after hydrolysis. masterorganicchemistry.com

Another significant nucleophilic addition is the Blaise reaction, which utilizes an α-haloester and zinc metal. wikipedia.orgchem-station.com This reaction forms an organozinc intermediate from the α-haloester, which then adds to the nitrile. wikipedia.org Depending on the workup conditions, the reaction can yield either a β-ketoester or a β-enamino ester. wikipedia.orgorganic-chemistry.org Acidic workup of the intermediate metaloimine leads to the β-ketoester. wikipedia.org

ReactionReagent(s)IntermediateFinal Product
Grignard Reaction1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺Imine magnesium saltKetone (e.g., 1-(3,4-Dimethoxyphenyl)butan-2-one)
Organolithium Addition1. R-Li (e.g., CH₃Li) 2. H₃O⁺Imine lithium saltKetone (e.g., 1-(3,4-Dimethoxyphenyl)butan-2-one)
Blaise Reaction1. BrCH₂CO₂Et, Zn 2. H₃O⁺Metaloimine / β-enamino esterβ-Ketoester (Ethyl 3-oxo-5-(3,4-dimethoxyphenyl)pentanoate)

Reduction Mechanisms to Primary Amine Derivatives

The nitrile group can be completely reduced to a primary amine, converting this compound to 3-(3,4-Dimethoxyphenyl)propan-1-amine. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

The reduction with LiAlH₄ is a rapid and efficient method. commonorganicchemistry.com The mechanism involves a two-step nucleophilic attack by hydride ions (H⁻) from the AlH₄⁻ complex. libretexts.org The first hydride attacks the electrophilic nitrile carbon, breaking one of the π-bonds and forming an imine anion, which is stabilized by complexation. libretexts.org A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. libretexts.org Subsequent quenching of the reaction with water protonates the nitrogen atom, yielding the primary amine. libretexts.orgchemistrysteps.com

Catalytic hydrogenation is an alternative method where hydrogen gas (H₂) is used in the presence of a metal catalyst such as Raney Nickel, palladium, or platinum. libretexts.org This process involves the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the triple bond. A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines, which can be minimized by adding ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) to the reaction mixture. commonorganicchemistry.com

MethodReagents & ConditionsMechanism SummaryKey Features
Lithium Aluminum Hydride Reduction1. LiAlH₄ in ether (e.g., THF, Et₂O) 2. Aqueous workup (H₂O)Two successive nucleophilic additions of hydride (H⁻) ions, followed by protonation. libretexts.orgPowerful, rapid, and generally provides high yields of the primary amine. commonorganicchemistry.com
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Raney Ni, Pd/C) in a solvent (e.g., ethanol), often with added NH₃.Stepwise addition of hydrogen atoms across the C≡N triple bond on a catalyst surface. libretexts.orgCan produce secondary/tertiary amine byproducts; addition of NH₃ suppresses this side reaction. commonorganicchemistry.com

Hydrolytic Pathways to Carboxylic Acid Derivatives

The hydrolysis of this compound converts the nitrile group into a carboxylic acid, yielding 3-(3,4-Dimethoxyphenyl)propanoic acid. This reaction can be catalyzed by either acid or base and proceeds through an amide intermediate, 3-(3,4-Dimethoxyphenyl)propanamide. jove.comlibretexts.org

In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated by a strong acid (e.g., H₂SO₄, HCl). numberanalytics.comlumenlearning.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.org A series of proton transfers and tautomerization steps then leads to the formation of the corresponding amide. libretexts.orgyoutube.com Under forcing conditions (e.g., heat), the amide is further hydrolyzed to the carboxylic acid and an ammonium ion. jove.com

Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the nitrile carbon. libretexts.orgnumberanalytics.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.org The amide can then undergo further base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid. youtube.com

PathwayReagentsInitial StepIntermediateFinal Product (after workup)
Acid-Catalyzed HydrolysisAqueous acid (e.g., H₂SO₄, HCl), HeatProtonation of the nitrile nitrogen. numberanalytics.comlumenlearning.com3-(3,4-Dimethoxyphenyl)propanamide3-(3,4-Dimethoxyphenyl)propanoic acid
Base-Catalyzed Hydrolysis1. Aqueous base (e.g., NaOH, KOH), Heat 2. H₃O⁺Nucleophilic attack of OH⁻ on the nitrile carbon. libretexts.orgnumberanalytics.com3-(3,4-Dimethoxyphenyl)propanamide3-(3,4-Dimethoxyphenyl)propanoic acid

Aromatic Ring Reactivity Studies

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is an electron-rich aromatic system. The two methoxy (B1213986) substituents are strong activating, ortho-, para-directing groups, which significantly influence the ring's reactivity, particularly in electrophilic aromatic substitution reactions. echemi.comwikipedia.org

Electrophilic Aromatic Substitution Patterns on the 3,4-Dimethoxyphenyl Ring

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The two methoxy groups on the aromatic ring of this compound are electron-donating through resonance, thereby activating the ring towards electrophilic attack. echemi.com They direct incoming electrophiles to the positions ortho and para relative to themselves.

In this specific molecule, the C1 position is substituted by the propanenitrile chain. The methoxy groups are at C3 and C4.

The C3-methoxy group directs to the C2 (ortho) and C6 (para) positions.

The C4-methoxy group directs to the C5 (ortho) and C2 (para, relative to C4, but ortho to C3) positions.

Considering steric hindrance from the existing substituents, the most likely positions for electrophilic attack are C2 and C6, followed by C5. The combined directing effects strongly favor substitution at the C6 position, and to a lesser extent, the C2 position. Reactions like nitration and halogenation are common examples of electrophilic aromatic substitution. quizlet.commasterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro (–NO₂) group, predominantly at the C6 position. organicchemistrytutor.comlibretexts.org Similarly, halogenation with Br₂ in the presence of a Lewis acid would yield the 6-bromo derivative. google.com The high activation from the two methoxy groups often means that milder reaction conditions are sufficient compared to those needed for benzene itself. echemi.com

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)3-(6-Nitro-3,4-dimethoxyphenyl)propanenitrile
BrominationBr₂, FeBr₃Br⁺3-(6-Bromo-3,4-dimethoxyphenyl)propanenitrile
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)3-(6-Acyl-3,4-dimethoxyphenyl)propanenitrile

Oxidative Chemistry of the Aryl and Alkoxy Substructures

The 3,4-dimethoxyphenyl moiety is a derivative of a catechol ether. Catechols and their ethers are susceptible to oxidation. mdpi.com The oxidation of the aromatic ring can lead to the formation of highly reactive o-quinones. acs.orgnih.gov This process can be initiated by various oxidants, including enzymatic systems, chemical reagents (e.g., sodium periodate), or electrochemical methods. acs.orgnih.govrsc.org

During oxidation, the catechol ether can undergo a one-electron oxidation to form a radical cation. nsf.gov In the presence of oxygen, this can lead to the generation of reactive oxygen species (ROS) such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂). acs.orgnih.gov The formation of these species is a key aspect of the chemistry of catechol-containing compounds. acs.org Further oxidation leads to the corresponding o-quinone. The methoxy groups themselves can also be susceptible to oxidative cleavage under harsh conditions, although the primary reactivity is typically at the aromatic ring. The specific products of oxidation would depend heavily on the oxidant used and the reaction conditions. For example, anodic oxidation of related structures has been shown to lead to various coupled and rearranged products. rsc.org

Advanced Derivatization Chemistry for Functionalization

The molecular structure of this compound offers several sites for chemical modification, enabling its use as a versatile intermediate in organic synthesis. The primary reactive centers for derivatization include the nitrile group, the activated α- and β-carbon atoms of the propyl chain, and the electron-rich dimethoxy-substituted benzene ring. Advanced functionalization strategies leverage these sites to introduce new chemical moieties, thereby altering the molecule's physical, chemical, and biological properties. Key derivatization techniques include alkylation and acylation at the α-carbon or the aromatic ring, silylation of the nitrile group, and rearrangement reactions that transform the nitrile into other functional groups.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental strategies for forming new carbon-carbon bonds and introducing carbonyl functionalities, respectively. These reactions can be directed to either the aliphatic chain or the aromatic ring of this compound, depending on the chosen reagents and conditions.

The carbon atom alpha to the nitrile group (Cα) is acidic due to the electron-withdrawing nature of the cyano group (C≡N). wikipedia.org This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in a classic α-alkylation reaction. For instance, the related compound 3,4-dimethoxybenzeneacetonitrile can be alkylated with isopropyl bromide under basic conditions to yield 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile. google.com This demonstrates the feasibility of introducing alkyl substituents at the Cα position.

The electron-rich 3,4-dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution, most notably Friedel-Crafts acylation. In this reaction, an acyl group (R-C=O) is introduced onto the benzene ring, typically at the position para to the propyl chain, using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For example, veratrole (1,2-dimethoxybenzene), the core aromatic structure of the target molecule, readily undergoes acylation. google.com This pathway allows for the attachment of ketone functionalities to the aromatic core, providing a route to a different class of derivatives.

Table 1: Representative Alkylation and Acylation Reactions for this compound Scaffolds

Reaction Type Reagent(s) Position of Functionalization Product Type
α-Alkylation 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X) Carbon alpha to nitrile α-Alkyl-3-(3,4-dimethoxyphenyl)propanenitrile

| Friedel-Crafts Acylation | 1. Acyl Halide (RCOCl) or Anhydride 2. Lewis Acid (e.g., AlCl₃) | Aromatic Ring | Acyl-3-(3,4-dimethoxyphenyl)propanenitrile |

Silylation Reagents and Protocols

Silylation, the introduction of a silyl (B83357) group (such as -SiR₃) into a molecule, is a common method for protecting functional groups or creating reactive intermediates. In the context of nitriles, silylation can proceed through several pathways, leading to different products.

One major pathway is the catalytic hydrosilylation of the nitrile group. This reaction involves the addition of a hydrosilane (containing a Si-H bond) across the carbon-nitrogen triple bond, typically catalyzed by a base or a transition metal complex. researchgate.net The process reduces the nitrile to a silylated amine, which can then be hydrolyzed to yield a primary amine. researchgate.net Common reagents for this transformation include polymethylhydrosiloxane (B1170920) (PMHS) and 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). researchgate.net

Another approach is the bis-silylation of the nitrile functionality. This reaction can be achieved using specialized silylene reagents, such as an NHC-stabilized silylene, to produce 1,2-disilylimines. acs.org These silylimines are valuable synthetic intermediates for further transformations. acs.org While protocols specific to this compound are not extensively detailed, these general methods for nitrile silylation are applicable for the functionalization of its cyano group.

Table 2: Silylation Protocols for Nitrile Functionalization

Silylation Method Reagent(s) Intermediate/Product Resulting Functional Group (after hydrolysis)
Catalytic Hydrosilylation Hydrosilane (e.g., PMHS, TMDS), Base Catalyst Silylated Amine Primary Amine
Bis-silylation NHC-Stabilized Silylene 1,2-Disilylimine Imine/Amine derivatives

| Silylcyanation | Trimethylsilyl (B98337) cyanide (TMSCN) | O-Silyl cyanohydrin (from an aldehyde precursor) | Cyanohydrin |

Radical Reactions and Rearrangements (e.g., Curtius)

Rearrangement reactions provide a powerful method for fundamentally altering the carbon skeleton or functional groups of a molecule. The Curtius rearrangement is a particularly useful transformation that converts a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative via an isocyanate intermediate. wikipedia.orgnih.gov

To apply the Curtius rearrangement to this compound, the nitrile group must first be converted into a carboxylic acid. This is readily achieved through acid or base-catalyzed hydrolysis, which transforms the nitrile into 3-(3,4-dimethoxyphenyl)propanoic acid. wikipedia.org

Once the carboxylic acid is obtained, the Curtius rearrangement proceeds in two main steps:

Formation of an Acyl Azide (B81097) : The carboxylic acid is converted into an acyl azide. This can be done by treating an activated form of the acid (like an acyl chloride) with an azide salt (e.g., sodium azide) or by reacting the carboxylic acid directly with an azide-transfer reagent like diphenylphosphoryl azide (DPPA). nrochemistry.comorganic-chemistry.org

Thermal or Photochemical Rearrangement : The acyl azide is heated or exposed to UV light, causing it to lose nitrogen gas (N₂) and rearrange to form an isocyanate intermediate in a concerted process. wikipedia.org

The resulting isocyanate is highly reactive and is typically not isolated. It is trapped in situ with a nucleophile. nrochemistry.com Reaction with water leads to an unstable carbamic acid that decarboxylates to form a primary amine. organic-chemistry.org Trapping with an alcohol yields a stable carbamate, while reaction with an amine produces a urea derivative. wikipedia.org This sequence provides a reliable method for converting the propylnitrile side chain into a propylamine (B44156) or a related functional group, with full retention of stereochemistry at the migrating carbon. wikipedia.orgnih.gov

Table 3: Curtius Rearrangement Pathway for this compound

Step Transformation Reagents Intermediate/Product
1. Precursor Synthesis Nitrile Hydrolysis H₃O⁺ or OH⁻ 3-(3,4-Dimethoxyphenyl)propanoic acid
2. Acyl Azide Formation Azide Transfer Diphenylphosphoryl azide (DPPA), Et₃N 3-(3,4-Dimethoxyphenyl)propanoyl azide
3. Rearrangement Thermal Decomposition Heat (Reflux in toluene) 3,4-Dimethoxyphenethyl isocyanate

| 4. Nucleophilic Trapping | Hydrolysis Alcoholysis Aminolysis | H₂O R'OH R'NH₂ | 3,4-Dimethoxyphenethylamine Carbamate derivative Urea derivative |

Structural Characterization and Conformational Analysis of 3 3,4 Dimethoxyphenyl Propanenitrile

Spectroscopic Determination of Molecular Architecture

Spectroscopic methods are fundamental in determining the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific experimental spectra for 3-(3,4-dimethoxyphenyl)propanenitrile are not widely published, the expected chemical shifts and multiplicities can be predicted based on the molecular structure, which consists of a 1,2,4-trisubstituted benzene (B151609) ring, two methoxy (B1213986) groups, and a propylnitrile side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, and the protons of the two methoxy groups. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted ring. The aliphatic protons would appear as two triplets due to coupling between the adjacent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal eleven unique carbon signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts are influenced by the electronegativity of attached atoms (oxygen, nitrogen) and the aromatic system.

Predicted ¹H NMR Data (CDCl₃)

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic CH 6.7-6.9 Multiplet
Methoxy (-OCH₃) ~3.88 Singlet
Methylene (-CH₂-Ar) ~2.90 Triplet

Predicted ¹³C NMR Data (CDCl₃)

Carbon Atom Predicted Chemical Shift (ppm)
Quaternary Aromatic (C-O) 148-150
Quaternary Aromatic (C-C) ~132
Aromatic CH 111-121
Nitrile (-CN) ~119
Methoxy (-OCH₃) ~56
Methylene (-CH₂-Ar) ~32

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups in this compound are the nitrile, the aromatic ether, and the alkyl and aromatic C-H bonds.

The most characteristic absorption would be the sharp, medium-intensity peak for the nitrile (C≡N) stretch. The C-O stretching of the aryl ethers would result in strong absorptions, and various C-H stretching and bending vibrations would confirm the presence of both aromatic and aliphatic components.

Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2260-2240
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 3000-2850
Aromatic C=C Stretch 1600-1450
Aryl Ether (C-O) Asymmetric Stretch 1275-1200

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₁₃NO₂, corresponding to a molecular weight of approximately 191.23 g/mol . pharmaffiliates.comchemscene.com

Upon electron ionization, the molecule would form a molecular ion (M⁺•) at m/z ≈ 191. The primary fragmentation pathway is expected to be the cleavage of the bond between the two aliphatic methylene groups (β-cleavage to the aromatic ring). This cleavage results in the formation of a highly stable 3,4-dimethoxybenzyl cation, which would likely be the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion
191 [C₁₁H₁₃NO₂]⁺• (Molecular Ion)
151 [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation)

Solid-State Structural Investigations

The study of the solid-state structure provides insights into the three-dimensional arrangement of molecules in a crystal lattice and the intermolecular forces that stabilize the crystal.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing exact bond lengths, bond angles, and conformational details. However, a search of the published scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, definitive experimental data on its crystalline form, unit cell parameters, and solid-state conformation are not available.

Van der Waals Forces: These non-specific attractive and repulsive forces are the primary interactions governing the packing of non-polar molecules and the aliphatic portions of this molecule.

Hydrogen Bonding: The molecule lacks classic hydrogen bond donors (like O-H or N-H). However, the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy groups are potential hydrogen bond acceptors. Weak C-H···N or C-H···O hydrogen bonds involving the aromatic or aliphatic C-H groups as donors could play a role in stabilizing the crystal lattice.

A definitive understanding of the crystal packing and the dominant intermolecular forces awaits experimental determination via X-ray diffraction analysis.

Theoretical Conformational Analysis

Theoretical conformational analysis of this compound involves the use of computational chemistry methods, such as Density Functional Theory (DFT), to model the molecule's potential energy surface. This allows for the identification of stable conformers, which correspond to energy minima, and transition states, which represent the energy maxima between these minima.

To map this landscape, a systematic search is typically performed where the dihedral angles of these rotatable bonds are varied incrementally. For each resulting geometry, an energy minimization calculation is carried out to find the nearest local energy minimum. The result is a potential energy surface that reveals the relative energies of all possible stable conformations.

The key rotational degrees of freedom in this compound include:

Rotation around the C(ring)-C(propyl) bond.

Rotation around the C(propyl)-C(propyl) bonds.

Rotation of the methyl groups of the two methoxy substituents relative to the benzene ring.

The interplay of these rotations gives rise to a complex energy surface with multiple minima. The global minimum represents the most stable conformation of the molecule. The relative populations of these conformers at a given temperature can be estimated from their energy differences using Boltzmann statistics.

Below is an illustrative table representing the kind of data that would be generated from a detailed conformational analysis, showing hypothetical stable conformers and their relative energies.

Conformer IDDihedral Angle 1 (°)(C-C-C-C)Dihedral Angle 2 (°)(Aryl-C-C-C)Relative Energy (kcal/mol)
Conf-1 180 (anti)900.00
Conf-2 60 (gauche)900.95
Conf-3 -60 (gauche)900.95
Conf-4 180 (anti)02.50
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

The rotation around the single bonds in this compound is not entirely free but is hindered by energy barriers. These barriers arise from steric repulsion between bulky groups and electronic effects. For instance, the rotation of the propyl chain relative to the dimethoxyphenyl ring is expected to have a significant energy barrier due to the steric interactions between the hydrogen atoms on the chain and the methoxy groups on the ring.

Similarly, the orientation of the two methoxy groups is a critical stereochemical consideration. In dimethoxybenzenes, the methoxy groups can adopt planar (syn or anti) or non-planar (perpendicular) conformations relative to the benzene ring. rsc.org The relative stability of these orientations is governed by a balance of steric hindrance and electronic interactions, such as conjugation between the oxygen lone pairs and the aromatic pi-system. ibm.com

Computational studies on analogous molecules can provide insight into the expected rotational barriers. For example, the barrier to rotation for a methoxy group on a benzene ring is influenced by neighboring substituents. acs.org The rotation of an alkyl chain attached to a benzene ring also has a characteristic energy profile, with certain conformations being more stable due to the avoidance of eclipsing interactions. tandfonline.com

An illustrative summary of potential rotational barriers for the key bonds in this compound is presented in the table below. These values are hypothetical and serve to demonstrate the type of information obtained from a hindered rotation analysis.

Rotatable BondDescription of RotationEstimated Rotational Barrier (kcal/mol)
Aryl-CH2 Rotation of the propyl chain relative to the phenyl ring3 - 5
CH2-CH2 Rotation within the propyl chain (gauche-anti interchange)3 - 4
Aryl-OCH3 Rotation of the methoxy groups2 - 4
This table is for illustrative purposes only and does not represent experimentally or computationally verified data for this compound.

A thorough theoretical analysis would calculate these barriers, providing a deeper understanding of the molecule's dynamic behavior and the likelihood of interconversion between different stable conformations at various temperatures.

Computational Chemistry and Quantum Mechanical Studies of 3 3,4 Dimethoxyphenyl Propanenitrile

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Computational methods are routinely used to predict these characteristics, offering a theoretical framework to understand and anticipate chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. A DFT analysis of 3-(3,4-Dimethoxyphenyl)propanenitrile would begin by optimizing its molecular geometry to find the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not available in the current literature, such an analysis would typically produce a data table similar to the hypothetical example below, often calculated using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)).

Hypothetical Data Table of Optimized Geometric Parameters: (Note: The following data is illustrative and not based on published research.)

ParameterBond/AngleCalculated Value
Bond Lengths C-C (ring)~1.39 Å
C-O (methoxy)~1.36 Å
C-C (propyl)~1.54 Å
C≡N (nitrile)~1.15 Å
Bond Angles C-C-C (ring)~120°
C-O-C (ether)~118°
C-C-C (propyl)~112°
C-C≡N (nitrile)~178°

From these calculations, electronic properties like dipole moment, polarizability, and atomic charges can also be determined, offering a complete electronic profile of the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions.

A computational study on this compound would calculate the energies of these orbitals. The results are typically presented in a table, as shown in the hypothetical example below.

Hypothetical Data Table of FMO Properties: (Note: The following data is illustrative and not based on published research.)

ParameterEnergy (eV)
EHOMO -6.5 eV
ELUMO -1.2 eV
Energy Gap (ΔE) 5.3 eV

These values are instrumental in predicting how the molecule will interact with other reagents.

Intermolecular Interactions and Condensed Phase Properties

Understanding how molecules interact with each other is key to predicting their properties in a solid or liquid state.

While this compound does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor via the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the nitrile group. chemscene.com Theoretical studies, often employing methods like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis, can map and quantify these and other weaker interactions, such as van der Waals forces and π-π stacking involving the benzene (B151609) ring. These interactions are fundamental to the molecule's crystal packing and physical properties like boiling point and solubility.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, located around the electronegative oxygen and nitrogen atoms. These are the sites prone to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, typically found around hydrogen atoms.

Neutral Potential (Green): Regions of moderate potential, such as the carbon framework of the benzene ring.

This visual information helps predict how the molecule will orient itself when approaching another reactant.

Molecular Dynamics and Simulation Methodologies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would provide insights into its conformational flexibility and dynamic behavior. For instance, simulations could explore the rotation around the single bonds of the propyl chain and the methoxy groups, revealing the molecule's preferred shapes and the energy barriers between different conformations. Such studies are essential for understanding how the molecule behaves in a realistic, dynamic environment, but specific MD research on this compound has not been published.

Dynamic Behavior and Solvent Effects

The dynamic behavior of a molecule like this compound, which includes its conformational changes and flexibility, can be investigated using molecular dynamics (MD) simulations. frontiersin.org These simulations would model the interactions between the atoms of the molecule over time, providing insights into its structural fluctuations and stability.

The effect of different solvents on the behavior of this compound is a critical aspect of its computational analysis. Solvent effects are typically studied using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. nih.govrsc.org The choice of solvent can significantly influence the conformational preferences and reactivity of the solute molecule. nih.govrsc.org For instance, the polarity of the solvent can affect the electrostatic interactions within the molecule and with its surroundings. rsc.org

Table 1: Theoretical Solvation Models for Studying this compound

Model Type Description Potential Application to this compound
Explicit Solvent Models (e.g., TIP3P for water) Individual solvent molecules are explicitly represented in the simulation, providing a detailed picture of solute-solvent interactions.To study specific hydrogen bonding interactions between the nitrile and methoxy groups with protic solvents like water or alcohols.
Implicit Solvent Models (e.g., PCM, SMD) The solvent is treated as a continuous medium with a specific dielectric constant, reducing computational cost.To efficiently screen the effect of a wide range of solvents with varying polarities on the conformational stability of the molecule.

Computational studies on related dimethoxybenzene derivatives have utilized Density Functional Theory (DFT) to analyze structural and electronic properties, which are foundational for understanding how these molecules interact with their environment. nih.gov Such studies often investigate intermolecular interactions, which are heavily influenced by the surrounding solvent. nih.gov

In Silico Prediction of Biological Interactions

In silico methods are powerful tools for predicting the potential biological activities of a compound by simulating its interaction with biological targets, such as proteins or enzymes. nih.govmdpi.com These predictions can help in identifying potential therapeutic applications or toxicities of a molecule before it is synthesized or tested in a laboratory.

One common approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. biomedpharmajournal.org The binding affinity, calculated as a docking score, can provide an estimate of the strength of the interaction.

Another important aspect of in silico analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govbiorxiv.org These properties are crucial for determining the drug-likeness of a compound. Various computational tools and web servers are available for these predictions. simulations-plus.com

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that can predict a wide range of biological activities based on the structural formula of a compound. semanticscholar.org The output is a list of potential biological activities with a corresponding probability.

Table 2: In Silico Tools for Predicting Biological Profile of this compound

Prediction Type Methodology/Tool Predicted Properties
Biological Activity Spectrum PASS (Prediction of Activity Spectra for Substances)Predicts a wide range of potential biological activities (e.g., enzyme inhibition, receptor agonism/antagonism) with probability estimates.
Pharmacokinetics/Toxicity ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysisPredicts properties like oral bioavailability, blood-brain barrier penetration, potential for carcinogenicity, and inhibition of cytochrome P450 enzymes.
Target Interaction Molecular DockingSimulates the binding of the molecule to the active site of a specific protein target to predict binding affinity and mode of interaction.

While no specific in silico studies for this compound have been reported, the methodologies described are standard in the field of computational drug discovery and could be readily applied to this molecule to explore its potential biological relevance. aimspress.comnih.gov

Biochemical Applications and Pharmacological Research of 3 3,4 Dimethoxyphenyl Propanenitrile Derivatives

Precursor Role in Medicinally Significant Compound Synthesis

The chemical scaffold provided by 3-(3,4-dimethoxyphenyl)propanenitrile is a versatile starting point for the synthesis of a wide array of complex molecules with significant medicinal applications. Its inherent structural features, including the dimethoxyphenyl group and the reactive nitrile functional group, allow for its elaboration into diverse heterocyclic systems and targeted pharmaceutical agents.

The 3,4-dimethoxyphenyl moiety is a common structural feature in the synthesis of tetrahydroisoquinoline (THQ) alkaloids, a class of compounds with a broad spectrum of biological activities. mdpi.comrsc.org Various synthetic strategies leverage this core to construct the characteristic bicyclic system of THQs.

One notable approach is the Pomeranz–Fritsch–Bobbitt cyclization, which has been successfully employed in the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com This method transforms a morpholinone derivative, N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, into the target tetrahydroisoquinoline core. mdpi.com Other established methods for creating this scaffold include the Bischler-Napieralski or Pictet-Spengler reactions. rsc.orgorganic-chemistry.org Additionally, a convenient three-component synthesis has been developed for 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines by cyclizing alkoxybenzenes (such as 1,2-dimethoxybenzene) with isobutyraldehyde (B47883) and various nitriles. researchgate.net

These synthetic routes highlight the utility of dimethoxy-substituted benzene (B151609) rings as foundational components for building the tetrahydroisoquinoline framework, which is present in numerous pharmacologically active compounds, including potential anticancer agents. mdpi.comnih.gov

Table 1: Examples of Synthesized Tetrahydroisoquinoline Scaffolds

Scaffold Name Synthetic Method Reference
(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid Pomeranz–Fritsch–Bobbitt cyclization mdpi.com
1-Substituted 3,3-dimethyl-3,4-dihydroisoquinolines Three-component [2+2+2] cyclization researchgate.net
5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines Multi-step synthesis from cyclohexanone (B45756) derivatives nih.gov
3-Substituted 1,2,3,4-tetrahydroisoquinolines Intramolecular Friedel-Crafts cyclization organic-chemistry.org

This compound and its direct precursor, (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, are recognized as key intermediates in the industrial synthesis of Ivabradine. google.comresearchgate.net Ivabradine is a cardiovascular drug used for the symptomatic treatment of stable angina pectoris and heart failure. researchgate.net

The synthetic pathway to Ivabradine involves the conversion of these nitrile-containing precursors into more complex structures. For instance, this compound can be brominated to yield 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). google.com This brominated intermediate is crucial as it undergoes an intramolecular cyclization reaction in a basic medium to form a key benzocyclobutane derivative, which is further elaborated to produce Ivabradine. google.comresearchgate.netgoogle.com The significance of these nitrile intermediates is underscored by the development of various patented processes aimed at optimizing their yield and purity for large-scale Ivabradine production. google.comgoogle.com

Table 2: Key Intermediates in the Synthesis of Ivabradine

Intermediate Compound Role in Synthesis Reference
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile Precursor to this compound researchgate.net
This compound Starting material for bromination google.com
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Key intermediate for intramolecular cyclization google.comresearchgate.net
(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride Advanced intermediate in Ivabradine synthesis cphi-online.com

The 3,4-dimethoxyphenyl structure is a valuable pharmacophore utilized in the design of various enzyme inhibitors and receptor modulators.

α7 Nicotinic Acetylcholine (B1216132) Receptor Agonists The α7 nicotinic acetylcholine receptor (nAChR) is a therapeutic target for cognitive dysfunctions, schizophrenia, and inflammation. nih.gov Several potent and selective agonists for the α7 nAChR incorporate a dimethoxy-substituted phenyl ring. nih.govnih.gov For example, GTS-21 (also known as DMXB-A), or 3-(2,4-dimethoxybenzylidene) anabaseine, is a well-studied partial agonist for the α7 receptor. nih.govnih.gov Another compound, PNU-120596 (1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea), is a potent allosteric modulator of this receptor. nih.gov The prevalence of the dimethoxyphenyl moiety in these active compounds indicates that building blocks like this compound are highly relevant for the synthesis of novel α7 nAChR modulators.

Polyketide Synthase Inhibitors Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis, making it an attractive target for new anti-tuberculosis drugs. acs.orgnih.govdundee.ac.uk Research into inhibitors of the Pks13 thioesterase domain has led to the development of novel compounds that utilize the 3,4-dimethoxyphenyl scaffold. acs.org In one synthetic route, 3-(3,4-dimethoxyphenyl)propanoic acid, which can be derived from the hydrolysis of this compound, is reacted with an amine to form a critical amide bond in the final inhibitor molecule. acs.org This demonstrates the role of the dimethoxyphenylpropyl backbone as a foundational element in constructing these targeted enzyme inhibitors.

Table 3: Pks13 Inhibitors Incorporating the 3,4-Dimethoxyphenyl Moiety

Compound Description Synthetic Precursor Reference
Amide 87 An isoxazole-based inhibitor with a reverse amide linkage 3-(3,4-dimethoxyphenyl)propanoic acid acs.org
Amide 25 A pyridyl-containing inhibitor Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate acs.org

The ubiquitin-proteasome system is a critical pathway for protein degradation and regulation of essential cellular processes, including cell cycle control, DNA repair, and apoptosis. bohrium.commdpi.com Inhibition of the proteasome has been validated as a therapeutic strategy, particularly in the treatment of cancers like multiple myeloma. bohrium.comnih.gov While a wide variety of chemical structures, including natural products and synthetic peptide derivatives like bortezomib (B1684674) and carfilzomib, have been developed as proteasome inhibitors, a direct synthetic route starting from this compound for this specific class of compounds is not prominently documented in the available research. bohrium.comnih.govnih.gov However, the general utility of diverse chemical scaffolds in this field suggests potential for future applications. nih.govnih.gov

In Vitro Studies on Biochemical Pathway Modulation

Derivatives containing the 3,4-dimethoxyphenyl moiety have been shown to modulate various intracellular signaling pathways, which is fundamental to their pharmacological effects. The interaction of these compounds with specific enzymes or receptors initiates a cascade of events that alters cellular function.

For instance, methoxy (B1213986) derivatives of resveratrol, which share structural similarities with the dimethoxyphenyl group, have been found to suppress inflammation in RAW 264.7 macrophage cells by inhibiting the MAPK and NF-κB signaling pathways. nih.gov Similarly, 3,5,7,3',4'-pentamethoxyflavone, another compound with multiple methoxy groups, promotes neurite outgrowth in Neuro2a cells by activating the ERK signaling pathway. nih.gov

Enzyme Activity Assays (e.g., Carbonic Anhydrase Inhibition)

Derivatives of this compound have been investigated for their potential to inhibit carbonic anhydrases (CAs), a family of enzymes crucial for various physiological processes. unifi.it CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unifi.it There are 15 known isoforms in humans, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some types of cancer. unifi.itnih.gov

Research into benzenesulfonamide (B165840) derivatives, for example, has shown that specific structural modifications can lead to selective inhibition of certain CA isoforms. unifi.it One study synthesized a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides and tested their inhibitory activity against various human (h) CA isoforms, particularly hCA I, II, and VII. The results demonstrated that some of these compounds, such as 7c, 7h, 7m, and 7o, displayed significant and selective inhibition of hCA VII, with inhibition constants (Kᵢ) in the subnanomolar range. This selectivity is important for minimizing off-target effects. unifi.it

Similarly, novel pyrrole (B145914) and indole (B1671886) derivatives incorporating a 3-(3,4,5-trimethoxyphenyl) substituent have been synthesized and evaluated as hCA inhibitors. nih.gov The presence of both a sulfonamide group and the trimethoxyphenyl moiety was found to be critical for potent inhibition. nih.gov Notably, one of the most effective compounds, inhibitor 15, demonstrated a Kᵢ of 6.8 nM against hCA XII, a tumor-associated isoform. nih.gov

Inhibition Constants (Kᵢ) of Selected Compounds Against Human Carbonic Anhydrase Isoforms
CompoundTarget IsoformInhibition Constant (Kᵢ)
7chCA VIISubnanomolar range
7hhCA VIISubnanomolar range
7mhCA VIISubnanomolar range
7ohCA VIISubnanomolar range
Inhibitor 15hCA XII6.8 nM

Metabolic Fate and Biotransformation Studies (In Vitro)

The metabolic stability and pathways of drug candidates are critical aspects of their development. For compounds containing the 3,4-dimethoxyphenyl moiety, in vitro studies provide valuable insights into their biotransformation.

Enzymatic hydrolysis is a key metabolic reaction that can affect the bioavailability and efficacy of a drug. taylorandfrancis.com This process involves the cleavage of chemical bonds by the addition of water, facilitated by enzymes such as esterases and amidases. For analogues of this compound, the nitrile group or other susceptible functional groups could be subject to enzymatic hydrolysis. While specific studies on the enzymatic hydrolysis of this compound itself are not prevalent, research on related structures provides a basis for understanding potential metabolic pathways. For instance, the enzymatic hydrolysis of β-lactams, which are structurally distinct but also contain a cyclic amide, has been studied for the synthesis of key pharmaceutical intermediates. researchgate.net

The dimethoxyphenyl group is a common feature in many pharmacologically active compounds and is susceptible to oxidative metabolism, primarily through the action of cytochrome P450 (CYP) enzymes. nih.gov A key metabolic pathway for this moiety is demethylation, where one or both of the methyl groups are removed. nih.govnih.gov

For example, the metabolism of veratrole (1,2-dimethoxybenzene) by the actinomycete Streptomyces setonii has been shown to involve a cytochrome P-450-mediated demethylation to guaiacol (B22219) and then to catechol. nih.gov In mammalian systems, similar oxidative demethylation reactions are common. Studies on the metabolism of 3,4-dimethoxy-2-phenylethylamine in guinea pig liver slices revealed its conversion to 3,4-dimethoxyphenylacetic acid via an aldehyde intermediate. researchgate.net This process is catalyzed by monoamine oxidase B and aldehyde oxidase. researchgate.net

Furthermore, research on cathepsin K inhibitors with a 3,4-dimethoxyphenyl motif has highlighted the excellent metabolic stability this group can confer. nih.gov However, these studies also identified a potential risk of reactive metabolite formation, necessitating further structural modifications. nih.gov The oxidative metabolism of such compounds can lead to the formation of catechols, which can then be further conjugated, for instance, through glucuronidation. nih.gov

Key Metabolic Reactions of the Dimethoxyphenyl Moiety
Metabolic ReactionEnzyme FamilyKey Metabolites
Oxidative DemethylationCytochrome P450 (CYP)Guaiacol, Catechol
Oxidation of Side ChainMonoamine Oxidase, Aldehyde OxidaseAldehyde and Carboxylic Acid Derivatives
Glucuronidation of Hydroxylated MetabolitesUDP-glucuronosyltransferases (UGTs)Glucuronide Conjugates

Computational Drug Design and Discovery Leveraging the this compound Scaffold

The this compound scaffold serves as a valuable starting point for computational drug design and discovery. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are employed to predict and optimize the pharmacological activity of its derivatives. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. journaljpri.com This technique allows researchers to understand the binding mode and affinity of potential drug candidates. For derivatives of this compound, docking studies can elucidate how modifications to the scaffold influence interactions with the target protein's active site.

For example, in a study of 1-(3,4-dimethoxyphenyl)-5-(4-hydroxy-3-methoxyphenyl)-penta-1,4-dien-3-one, a curcumin (B1669340) analogue, molecular docking was used to investigate its interaction with the cyclooxygenase (COX) active site. researchgate.net The results suggested that the compound could exert its anti-inflammatory effects through COX inhibition. researchgate.net Similarly, docking studies have been performed on 3,4-dimethoxy-β-nitrostyrene derivatives to explore their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B), revealing key interactions with amino acid residues in the active site. unair.ac.id

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. ijert.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. researchgate.netnih.gov

For scaffolds like this compound, QSAR models can be built by systematically modifying the structure and correlating these changes with observed biological activities. nih.gov These models can identify key structural features, such as steric, electronic, and hydrophobic properties, that are critical for activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), further consider the three-dimensional properties of the ligands to create more predictive models. rutgers.edu While specific QSAR studies on this compound are not widely reported, the principles of QSAR are broadly applicable to this and other chemical scaffolds in drug discovery.

Pharmacophore Development for New Chemical Entities

The development of new chemical entities (NCEs) in drug discovery is a meticulous process that often relies on computational tools to predict the biological activity of novel molecules. One of the most powerful of these tools is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups, arranged in a specific three-dimensional orientation.

For a scaffold such as this compound, pharmacophore modeling serves as a rational approach to guide the design of derivatives with enhanced potency and selectivity. The development of a pharmacophore model can be approached through two primary methods: ligand-based and structure-based design.

Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of the biological target, a pharmacophore model can be developed based on a set of known active compounds. nih.gov This involves aligning the structures of these active molecules and identifying the common chemical features that are essential for their biological activity. For the this compound series, this would involve synthesizing a library of derivatives and evaluating their biological activity.

The core structure of this compound presents several key features that can be explored for pharmacophore development:

The 3,4-Dimethoxybenzene Ring: This aromatic ring can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket. The two methoxy groups are potential hydrogen bond acceptors.

The Propanenitrile Moiety: The three-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding conformation. The nitrile group itself is a weak hydrogen bond acceptor and can be a site for bioisosteric replacement to modulate activity and physicochemical properties. researchgate.netsioc-journal.cn

By systematically modifying these features, a structure-activity relationship (SAR) can be established. For instance, altering the substitution pattern on the aromatic ring, replacing the methoxy groups with other hydrogen bond donors or acceptors, or modifying the length and functionality of the side chain can provide valuable information about the key interaction points with the target.

Structure-Based Pharmacophore Modeling

If the three-dimensional structure of the biological target is known, for example through X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. This approach involves analyzing the binding site of the target and identifying the key amino acid residues that interact with known ligands. The resulting pharmacophore model represents the ideal arrangement of chemical features that a ligand must have to bind effectively to the target.

For derivatives of this compound, a structure-based approach would involve docking the parent compound and its analogs into the active site of the target protein. This would help to visualize the binding mode and identify the key interactions. The pharmacophore model would then be used to screen virtual libraries of compounds to identify novel NCEs with a high probability of being active.

Hypothetical Pharmacophore Model for a Kinase Target

To illustrate the process, consider a hypothetical scenario where derivatives of this compound are being investigated as kinase inhibitors. Kinase inhibitors often feature a hydrogen bond to the hinge region of the ATP binding site, as well as hydrophobic interactions in the surrounding pockets. wjgnet.comnih.gov A pharmacophore model for a kinase inhibitor might include:

One or two hydrogen bond acceptors.

One hydrogen bond donor.

One or two hydrophobic/aromatic regions.

The following interactive data table illustrates a hypothetical set of derivatives of this compound and their corresponding pharmacophoric features, which could be used to develop a pharmacophore model for a kinase target.

Compound IDR1R2R3H-Bond AcceptorH-Bond DonorAromatic/HydrophobicHypothetical Activity (IC50, nM)
1 OCH3OCH3CN3025000
2 OHOCH3CN3121500
3 OCH3OHCN3121200
4 OCH3OCH3C(=O)NH2312800
5 OHOHC(=O)NH2322250
6 FOCH3CN3023000
7 OCH3NH2CN312950

This table is for illustrative purposes only and does not represent real experimental data.

From this hypothetical data, a pharmacophore model could be generated that emphasizes the importance of a hydrogen bond donor at the R1 or R2 position and a hydrogen bond donor/acceptor group in place of the nitrile for enhanced activity. This model could then be used to design and synthesize new derivatives with a higher predicted affinity for the target kinase.

Applications in Chemical Industry and Specialized Materials Science

Intermediate in Agrochemical Synthesis

While direct application of 3-(3,4-Dimethoxyphenyl)propanenitrile in commercially available agrochemicals is not extensively documented, its structural motifs are present in molecules with known agrochemical activity. The dimethoxyphenyl and nitrile groups can be chemically modified to produce a variety of derivatives, suggesting its role as a key building block in the development of new agricultural products.

Research into related compounds indicates the potential for developing novel fungicides, herbicides, and bactericides. For instance, compounds known as 3-aryl-3-triazolylpropiophenones, which share a similar aromatic propane (B168953) structure, have been identified as effective components in herbicide, fungicide, and bactericide formulations. mdpi.com This suggests that the 3-(3,4-dimethoxyphenyl) scaffold could be a valuable starting point for the synthesis of new agrochemicals with similar modes of action.

The synthesis of such agrochemicals would likely involve the chemical transformation of the nitrile group and potential modifications to the aromatic ring. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create various heterocyclic structures, which are common in modern agrochemicals.

Table 1: Potential Agrochemical Derivatives from this compound

Derivative ClassPotential ApplicationSynthetic Pathway
Triazole DerivativesFungicide, HerbicideCycloaddition reactions involving the nitrile group.
Amine DerivativesHerbicide, Plant Growth RegulatorReduction of the nitrile group.
Carboxylic Acid DerivativesHerbicideHydrolysis of the nitrile group.
Pyrimidine DerivativesFungicideCondensation reactions with the nitrile group.

This table is illustrative of potential applications based on the chemistry of the functional groups and related compound activities.

Production of Specialty Chemicals and Functional Materials

The this compound molecule can also serve as a precursor in the synthesis of a range of specialty chemicals and functional materials. The presence of the dimethoxyphenyl group is of particular interest as this moiety is found in various functional materials, including electrochromic materials, biological probes, and supramolecular assemblies. mdpi.com

The nitrile functionality provides a reactive handle for polymerization or for grafting onto other polymer backbones, leading to the creation of specialty polymers with tailored properties. These materials could find applications in areas such as electronics, optics, and sensor technology. For example, the dimethoxyphenyl group can impart specific electronic and optical properties to a material.

Furthermore, the synthesis of new terpyridine ligands containing a dimethoxyphenyl linker for the construction of functional materials has been reported. mdpi.com This highlights the utility of the dimethoxyphenyl group in creating complex molecular architectures for advanced material applications. While not a direct use of this compound, it demonstrates the value of its core structure in materials science.

Table 2: Potential Applications in Specialty Chemicals and Functional Materials

Application AreaType of Material/ChemicalRole of this compound
ElectronicsOrganic semiconductorsPrecursor to conjugated polymers.
OpticsNon-linear optical materialsBuilding block for chromophores.
PolymersSpecialty polymersMonomer or grafting agent.
SensorsChemical sensorsPrecursor for receptor molecules.

This table outlines potential applications based on the functional groups and structural similarities to known functional materials.

Future Directions and Research Gaps

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit enhanced therapeutic efficacy and reduced side effects. For derivatives of 3-(3,4-Dimethoxyphenyl)propanenitrile, particularly in the synthesis of drugs like Verapamil, controlling stereochemistry is paramount.

Future research should focus on the following areas:

Asymmetric Hydrogenation: The reduction of a double bond introduced into a derivative of this compound presents an opportunity for asymmetric hydrogenation. rsc.orgresearchgate.netrsc.org The use of chiral catalysts, such as those based on ruthenium or iridium complexes with chiral ligands, could facilitate the enantioselective formation of key chiral intermediates. rsc.orglibretexts.org Research in this area would involve screening various chiral catalysts and optimizing reaction conditions to achieve high enantiomeric excess (ee). libretexts.org

Enzymatic Resolution: Lipases and other enzymes can be employed for the kinetic resolution of racemic mixtures of derivatives of this compound. nih.govresearchgate.netresearchgate.net This can be achieved through enantioselective acylation or hydrolysis. nih.govresearchgate.net Future work could explore a wider range of enzymes and reaction media to improve the efficiency and selectivity of these resolutions.

Chiral Precursors: The synthesis of Verapamil and its analogs often involves the use of chiral building blocks. researchgate.netgoogle.com A significant research gap exists in the development of novel, efficient, and scalable syntheses of these chiral precursors starting from this compound. This could involve the application of modern asymmetric synthesis techniques to introduce chirality at an early stage.

Stereoselective Method Potential Application to this compound Derivatives Key Research Focus
Asymmetric HydrogenationEnantioselective reduction of unsaturated derivatives.Screening of chiral catalysts (e.g., Ru, Ir complexes), optimization of reaction conditions.
Enzymatic ResolutionSeparation of racemic mixtures of functionalized derivatives.Exploration of various lipases and other enzymes, optimization of reaction media and conditions.
Chiral Pool SynthesisUtilization of chiral starting materials derived from the parent compound.Development of efficient synthetic routes to key chiral intermediates for drug synthesis.

Mechanistic Elucidation of Unexplored Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering novel transformations. For this compound, several areas warrant deeper mechanistic investigation.

Nitrile Group Transformations: The nitrile functional group is a versatile handle for various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. numberanalytics.comchemistrysteps.comresearchgate.netlibretexts.orglibretexts.org While the general mechanisms of these reactions are known, detailed mechanistic studies on this compound, considering the electronic effects of the dimethoxybenzene ring, are lacking. Future research could employ kinetic studies, isotopic labeling, and computational methods to elucidate the transition states and reaction pathways of these transformations. chemistrysteps.com

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. numberanalytics.comuchicago.edulibretexts.orgrsc.orgdurham.ac.ukmdpi.com The potential of this compound to undergo such reactions to generate novel heterocyclic compounds has not been extensively explored. Mechanistic studies in this area would provide valuable insights into the reactivity of the nitrile group and the factors controlling regioselectivity. mdpi.com

Transition Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful toolkit for functionalizing organic molecules. liv.ac.ukrsc.orgmdpi.commdpi.com Investigating the transition metal-catalyzed cross-coupling reactions of halogenated derivatives of this compound could lead to the synthesis of novel compounds with interesting properties. Mechanistic studies would be essential to understand the catalytic cycles and optimize these reactions. mdpi.com

Transformation Potential Research Question Proposed Mechanistic Study Approach
Nitrile HydrolysisHow do the electron-donating methoxy (B1213986) groups influence the rate and mechanism of hydrolysis under acidic and basic conditions?Kinetic studies, Hammett analysis, DFT calculations of reaction intermediates and transition states.
Cycloaddition ReactionsWhat is the regioselectivity of [3+2] cycloaddition reactions with various 1,3-dipoles, and what are the underlying electronic and steric factors?Experimental product analysis, computational studies of transition state energies.
C-H ActivationCan transition metal catalysts effect direct C-H functionalization of the aromatic ring or the alkyl chain, and what are the mechanisms of these transformations?Screening of catalysts, isotopic labeling experiments, in-situ spectroscopic studies.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired activities.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic structure of this compound and its derivatives. nih.govresearchgate.net This information can be used to predict their reactivity, spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), and to investigate the mechanisms of their reactions at a molecular level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: For derivatives of this compound with potential biological activity, QSAR studies can be employed to build mathematical models that correlate their chemical structures with their biological activities. nih.govnih.govphyschemres.orgpharmacophorejournal.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govnih.gov

Molecular Docking: For derivatives that are designed as potential drugs, molecular docking simulations can predict their binding modes and affinities to target proteins. nih.govvideleaf.comnih.govnih.govunar.ac.idmdpi.com This can provide valuable insights into the mechanism of action and can be used to prioritize compounds for synthesis and biological testing. nih.govnih.gov

Computational Method Application to this compound Potential Outcome
Density Functional Theory (DFT)Calculation of electronic properties, reaction energies, and transition state structures.Prediction of reactivity, elucidation of reaction mechanisms, and interpretation of spectroscopic data.
Quantitative Structure-Activity Relationship (QSAR)Development of models correlating structural features of derivatives with their biological activity.In-silico screening of virtual libraries, design of new compounds with enhanced activity.
Molecular DockingPrediction of binding modes and affinities of derivatives to biological targets.Identification of potential drug candidates, understanding of structure-activity relationships at the molecular level.

Expanding the Scope of Biochemical Applications for Derived Compounds

While the primary application of this compound derivatives is in cardiovascular medicine, there is potential to explore their utility in other therapeutic areas.

Analogs of Verapamil: The synthesis and pharmacological evaluation of new analogs of Verapamil could lead to the discovery of compounds with improved properties, such as enhanced potency, better selectivity, or a different pharmacokinetic profile. nih.govnih.govcsu.edu.auacs.org Research could focus on modifying the core structure of Verapamil to explore new interactions with the calcium channel or to target other biological macromolecules. nih.govcsu.edu.au

Screening for New Biological Activities: A library of compounds derived from this compound could be screened against a wide range of biological targets to identify new therapeutic applications. Given the privileged dimethoxyphenyl scaffold present in many natural products and bioactive molecules, it is plausible that derivatives of this compound may exhibit other pharmacological activities.

Targeting Other Ion Channels or Receptors: The structural motifs present in Verapamil and its analogs could serve as a starting point for the design of new ligands for other ion channels or G-protein coupled receptors. Structure-based drug design, guided by computational methods, could be used to modify the this compound scaffold to achieve selectivity for new biological targets.

Compound Class Potential Therapeutic Area Research Approach
Novel Verapamil AnalogsCardiovascular diseases, multidrug resistance in cancer.Synthesis of new derivatives, in vitro and in vivo pharmacological testing. nih.govnih.gov
Diverse Chemical LibrariesUnexplored therapeutic areas.High-throughput screening against various biological targets.
Re-engineered ScaffoldsNeurological disorders, pain management.Structure-based drug design, computational screening, and targeted synthesis.

Q & A

Q. What is the standard synthetic protocol for 3-(3,4-dimethoxyphenyl)propanenitrile in academic research?

  • Methodological Answer : The compound is synthesized via a Michael-type reaction between p-methoxycinnamonitrile (8) and veratrole (1,2-dimethoxybenzene) in trifluoroacetic acid (TFA). The reaction is refluxed for 3 hours, yielding 90% of the product. Post-reaction, TFA is evaporated under reduced pressure, and the crude product is neutralized with saturated NaHCO₃, followed by extraction with ethyl acetate. Purification involves column chromatography or recrystallization. Structural confirmation is achieved via ¹H/¹³C NMR, IR spectroscopy (e.g., nitrile peak at ~2,200 cm⁻¹), and mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400 MHz) in CDCl₃ or DMSO-d₆ to confirm aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8–3.9 ppm). ¹³C NMR identifies nitrile carbons (~120 ppm) and quaternary carbons.
  • Infrared (IR) Spectroscopy : Detect nitrile stretching vibrations (~2,240 cm⁻¹) and methoxy C-O bonds (~1,250 cm⁻¹).
  • Mass Spectrometry : LC-MS or GC-MS confirms molecular ion peaks ([M+H]⁺ or [M]⁺) and fragmentation patterns.
  • Melting Point Analysis : Determines purity (uncorrected capillary method).
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, P95 respirators (for dust/aerosols), and chemical-resistant lab coats. Use fume hoods for synthesis and handling.
  • Waste Disposal : Segregate nitrile-containing waste and transfer to certified hazardous waste facilities. Avoid drainage contamination .
  • Toxicology : Acute toxicity data (e.g., LD₅₀) should be referenced from SDS; no carcinogenicity is reported per IARC or ACGIH .

Advanced Research Questions

Q. How does the choice of acid catalyst influence the yield and regioselectivity in the Michael-type reaction?

  • Methodological Answer : Trifluoroacetic acid (TFA) acts as a Brønsted acid catalyst , protonating the α,β-unsaturated nitrile to enhance electrophilicity. Alternative catalysts (e.g., Lewis acids like AlCl₃) may alter regioselectivity or side-product formation. Optimization involves:
  • Catalyst Loading : Test 0.1–1.0 equivalents to balance reactivity vs. side reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., DCM, THF) vs. TFA solvent-free systems.
  • Temperature Control : Reflux (TFA) vs. room temperature (for sensitive substrates) .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC/HMBC correlations clarify ambiguous proton-carbon assignments, especially for overlapping aromatic signals.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts (e.g., using Gaussian software) to cross-validate experimental data.
  • Crystallography : X-ray diffraction of intermediates (e.g., synthetic precursors) provides definitive structural validation .

Q. How can HPLC-MS be optimized for assessing trace impurities in this compound?

  • Methodological Answer :
  • Column Selection : Reverse-phase C18 with 3 µm particle size for high resolution.
  • Mobile Phase : Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid/water) over 20 minutes.
  • Detection : UV at 254 nm for nitrile/aromatic moieties; ESI-MS in positive ion mode for [M+H]⁺.
  • Quantitation : Spike with internal standards (e.g., deuterated analogs) for calibration curves .

Q. What role does this compound play in alkaloid synthesis?

  • Methodological Answer : The compound serves as a key intermediate in synthesizing (±)-cherylline dimethyl ether, a tetrahydroisoquinoline alkaloid. Critical steps include:
  • Nitrile Reduction : Use DIBAL-H at −78°C to convert nitrile to aldehyde (confirmed by IR peak at 1,715 cm⁻¹).
  • Curtius Rearrangement : Transform acyl azides (from aldehyde) to isocyanates for amine formation.
  • Pictet–Spengler Cyclization : Form the tetrahydroisoquinoline core with formaldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.